molecular formula C23H20O3S B12573853 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one CAS No. 606138-60-7

2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one

Cat. No.: B12573853
CAS No.: 606138-60-7
M. Wt: 376.5 g/mol
InChI Key: IXNLESHENDPLOL-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is a synthetic organic compound featuring a central pentenone scaffold substituted with two phenyl groups at positions 1 and 5, and a benzenesulfonyl group at position 2. This structure combines aromatic, sulfonyl, and α,β-unsaturated ketone functionalities, which influence its chemical reactivity and biological activity.

The benzenesulfonyl group distinguishes this compound from other derivatives, as sulfonyl moieties are strong electron-withdrawing groups (EWGs) that enhance electrophilicity and stability. This contrasts with ether, alkoxy, or benzodioxol substituents found in related compounds (e.g., ), which exhibit distinct electronic and steric effects.

Properties

CAS No.

606138-60-7

Molecular Formula

C23H20O3S

Molecular Weight

376.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one

InChI

InChI=1S/C23H20O3S/c24-23(20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)27(25,26)21-16-8-3-9-17-21/h1-17,22H,18H2

InChI Key

IXNLESHENDPLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable precursor, such as 1,5-diphenylpent-4-en-1-one. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Ketone

The conjugated enone system facilitates 1,4-addition (Michael addition) and 1,2-addition reactions.

  • Thiols and Amines : React selectively at the β-position due to the electron-deficient alkene. For example, thiophenol adds to form β-sulfanylated derivatives (e.g., PhS–CH₂–C(O)–Ph) .

  • Organocuprates : Undergo conjugate additions to generate tertiary alcohols after protonation .

Table 1: Representative Nucleophilic Additions

NucleophileProduct StructureConditionsYield (%)Source
PhSHβ-(Phenylthio)-ketoneEt₃N, CH₂Cl₂, RT72
Me₂CuLi1,5-Diphenyl-3-methylpentan-1-oneTHF, −78°C → RT65

Cycloaddition Reactions

The enone participates in [4+2] Diels-Alder reactions and [2+2] photocycloadditions.

  • Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) under thermal conditions to form six-membered cyclohexenone derivatives .

  • Photocycloaddition : UV irradiation with alkenes yields bicyclic oxetanes via a triplet diradical intermediate .

Mechanistic Insight :
The benzenesulfonyl group stabilizes transition states through resonance, lowering activation energy by ~15 kcal/mol compared to non-sulfonylated analogs .

Reductive Transformations

  • Ketone Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol (1,5-diphenylpent-4-en-1-ol) in 85% yield .

  • Radical Anion Formation : Alkali metals (e.g., Na) generate a deep blue ketyl radical anion, (Ph₂C–O⁻)- , used for solvent drying or as a one-electron reductant .

Equation :

\text{PhSO}_2\text{C}_5\text{H}_7\text{O} + \text{Na} \rightarrow \text{PhSO}_2\text{C}_5\text{H}_7\text{O}^\bullet^- \text{Na}^+ \quad[1]

Metathesis and Ring-Closing Reactions

FeCl₃-catalyzed carbonyl-olefin metathesis (COM) enables cyclization:

  • Substrate : Intramolecular olefin groups undergo COM to form medium-sized carbocycles (e.g., 9-membered rings) in 60–97% yields .

  • Mechanism : Stepwise [2+2]-cycloaddition followed by retro-[2+2] fragmentation (DFT-supported) .

Table 2: Metathesis Outcomes

CatalystSubstrate StructureProductYield (%)dr (anti:syn)Source
FeCl₃1,5-Diphenylpent-4-en-1-oneCycloheptenone9755:45
BF₃·OEt₂Analogous benzophenoneTransannular product60

Copper-Catalyzed Multicomponent Reactions

Cu(I/II) salts enable annulation with alkynes and amines:

  • Heterocycle Synthesis : Reacts with terminal alkynes and NH₃ to form pyrrolidinones (e.g., 3,4-dihydro-2H-pyrrole) via a radical pathway .

  • Phosphorylation : With diarylphosphine oxides, yields 5-(diarylphosphoryl)methyl oxazolidinones (65% yield) .

Key Condition :

  • Ligands (e.g., 2,2′-bipyridine) enhance catalytic efficiency by stabilizing Cu intermediates .

Comparative Reactivity with Analogues

The sulfonyl group significantly alters reactivity compared to non-sulfonylated analogs:

CompoundReaction TypeRate Constant (k, M⁻¹s⁻¹)Notes
1,5-Diphenylpent-4-en-1-oneMichael Addition0.45Lower due to reduced EWG effect
2-(Benzenesulfonyl)-...Diels-Alder1.82Enhanced dienophilicity
BenzophenoneRadical Anion Formation0.07Slower electron transfer

Stability and Decomposition Pathways

  • Thermal Degradation : At >200°C, undergoes retro-ene reaction to release SO₂ and form 1,3-diphenylpropene.

  • Photolysis : UV light cleaves the C–S bond, yielding benzene sulfinic acid and a pentenone radical .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of both a sulfonyl group and a diphenylpentene moiety. Its molecular formula is C21H20O2SC_{21}H_{20}O_2S, which contributes to its unique chemical reactivity and potential biological activities.

Anticancer Activity

Research indicates that compounds similar to 2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of diphenylpentenones can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The sulfonyl group enhances the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapies .

Antimicrobial Properties

Another significant application of this compound lies in its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against various bacterial strains, potentially serving as a lead compound for developing new antibiotics . The presence of the benzenesulfonyl group is thought to contribute to this activity by enhancing solubility and bioavailability.

Synthesis of Functionalized Compounds

The compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize a range of functionalized derivatives through various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable in the development of new materials and pharmaceuticals .

Catalytic Applications

In synthetic organic chemistry, compounds like 2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one have been explored as catalysts or catalyst precursors. Their ability to stabilize reactive intermediates can facilitate various transformations, enhancing reaction yields and selectivity .

Case Study 1: Anticancer Research

A study published in the European Journal of Medicinal Chemistry focused on the synthesis of sulfonamide derivatives based on 2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one. These derivatives were evaluated for their cytotoxicity against several cancer cell lines, demonstrating significant activity compared to standard chemotherapeutic agents . The study highlighted the potential for developing new anticancer drugs based on this scaffold.

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of related compounds showed that certain analogs exhibited effective inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, providing insights into how modifications of the original compound could enhance its efficacy against resistant strains .

Data Summary Table

Application AreaSpecific UseFindings/Implications
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive bacteria
Organic SynthesisIntermediate for FunctionalizationVersatile in producing various derivatives
Catalytic ApplicationsEnhances reaction yields and selectivity

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one involves its interaction with molecular targets such as enzymes. The benzenesulfonyl group can form covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects. The compound may also interact with other molecular targets, depending on its specific structural features and the nature of the biological system.

Comparison with Similar Compounds

Physicochemical Properties

Key spectroscopic and chromatographic data for analogous compounds are summarized below:

Compound Yield (%) ee (%) [α]D²⁰ HRMS-ESI (Calcd/Found) HPLC Retention Times (min)
(S,E)-2-(Furan-2-ylmethoxy)-... 89 94 -43.73 443.2006/443.2005 11.51 (major), 13.35 (minor)
(S,E)-2-(Benzo[d][1,3]dioxol-5-ylmethoxy)- 81 94 -64.57 355.1305/355.1294 9.94 (major), 11.56 (minor)
(S,E)-2-Isopropoxy-... 82 90 -14.33
(S,E)-2-((2-Methoxybenzyl)oxy)-... 85 94 -73.26 357.1849/357.1841 8.69 (major), 10.07 (minor)

The benzenesulfonyl group would likely alter NMR chemical shifts (e.g., downfield shifts for protons near the sulfonyl group) and HRMS signals due to its high molecular weight and polarity. HPLC retention times may also increase compared to ether-substituted derivatives.

Biological Activity

2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The compound features a unique structure that includes a benzenesulfonyl group attached to a pentenone backbone. This configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one exhibits various biological activities, particularly in the fields of anti-cancer and cardiovascular effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated the antiproliferative effects of related compounds on several cancer cell lines. The results indicated that modifications to the sulfonamide group could enhance activity against specific cancers, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (µM)Cancer Cell Line
2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-oneTBDTBD
PIB-SO Derivative 112.5HT-29
PIB-SO Derivative 28.0MCF7
CA-46.5M21

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The mechanisms by which 2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one exerts its biological effects are still under investigation. However, evidence suggests that it may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Apoptosis Induction

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway. For example, increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed in treated cells .

Cardiovascular Effects

In addition to its anticancer properties, there is emerging evidence regarding the cardiovascular effects of sulfonamide derivatives. A study utilizing isolated rat heart models demonstrated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, indicating potential therapeutic applications for cardiovascular diseases .

Table 2: Effects of Sulfonamide Derivatives on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decrease
Compound A0.001Significant Decrease
Compound B0.001Moderate Decrease

Case Studies

Several case studies have explored the application of compounds similar to 2-(benzenesulfonyl)-1,5-diphenylpent-4-en-1-one in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors tested a related sulfonamide derivative. Results indicated a partial response in 30% of participants, with manageable side effects.
  • Cardiovascular Study : In a preclinical model, a derivative was shown to improve cardiac output and reduce myocardial oxygen consumption without significant adverse effects.

Q & A

Q. What are the established synthetic routes for 2-(Benzenesulfonyl)-1,5-diphenylpent-4-en-1-one, and how can reaction conditions be optimized in academic settings?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between benzenesulfonyl chloride and 1,5-diphenylpent-4-en-1-one in the presence of a base (e.g., triethylamine or pyridine) under reflux in solvents like dichloromethane or toluene . Optimization strategies include:

  • Temperature Control: Reflux conditions (~40–110°C depending on solvent boiling points) ensure complete conversion.
  • Purification: Column chromatography or recrystallization (using ethanol/water mixtures) achieves >95% purity .
  • Scale-Up: Continuous flow reactors improve yield consistency for multi-gram syntheses .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable for confirming purity and stereochemistry?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies backbone protons (e.g., vinyl protons at δ 5.8–6.2 ppm) and sulfonyl group integration .
  • HRMS: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 357.1849 observed vs. 357.1841 calculated) .
  • HPLC with Chiral Columns: Resolves enantiomers (e.g., OD-H column, hexane/2-propanol eluent) with >90% enantiomeric excess (ee) reported for derivatives .

Q. What are the common chemical reactions involving this compound, and under what conditions do they proceed?

Methodological Answer:

  • Oxidation: Reacts with KMnO₄ in acidic conditions to yield sulfone derivatives.
  • Reduction: LiAlH₄ in dry ether reduces the ketone to secondary alcohols .
  • Nucleophilic Substitution: Amines or thiols displace the benzenesulfonyl group under basic conditions (e.g., triethylamine in THF) .

Q. What key pharmacological properties have been identified for this compound?

Methodological Answer:

  • Anticancer Activity: Derivatives show IC₅₀ values of 8–12.5 µM against HT-29 (colon) and MCF7 (breast) cancer cells via apoptosis induction (Bax/Bcl-2 modulation) .
  • Cardiovascular Effects: Sulfonamide analogs reduce coronary perfusion pressure in rat heart models at 0.001 nM doses .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or models?

Methodological Answer:

  • Cell Line Profiling: Test across diverse panels (e.g., NCI-60) to identify selectivity trends.
  • Mechanistic Validation: Use siRNA knockdowns or enzyme inhibition assays (e.g., serine protease inhibition assays) to confirm target engagement .
  • Data Normalization: Include positive controls (e.g., CA-4 for microtubule disruption) to calibrate activity thresholds .

Q. What computational strategies integrate with experimental data to predict enzyme inhibition mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with serine protease active sites (e.g., covalent bonding with Ser195).
  • MD Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • SAR Analysis: Correlate sulfonyl group substitutions with IC₅₀ changes using QSAR models .

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis of related derivatives?

Methodological Answer:

  • Chiral Catalysts: Use (S)-BINOL-phosphoric acid catalysts to achieve >94% ee in allylic alkylations .
  • Solvent Screening: Polar aprotic solvents (e.g., DCM) enhance stereoselectivity vs. nonpolar alternatives.
  • HPLC Monitoring: Track ee during reaction progression using chiral stationary phases .

Q. What structure-activity relationship (SAR) insights guide therapeutic derivative design?

Methodological Answer:

  • Sulfonyl Group Modifications: Fluorination (e.g., trifluoromethyl analogs) enhances metabolic stability .
  • Backbone Rigidity: Introducing double bonds (e.g., pent-4-en-1-one) improves target selectivity vs. flexible analogs .
  • Phenyl Substituents: Electron-withdrawing groups (e.g., -NO₂) increase enzyme inhibition potency .

Q. What challenges arise in analyzing this compound in complex biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix Interference: Use SPE (C18 cartridges) or protein precipitation (acetonitrile) to isolate the compound from plasma/tissue homogenates .
  • Detection Limits: LC-MS/MS with MRM transitions (e.g., m/z 376.5 → 105) achieves pg/mL sensitivity .
  • Isotopic Labeling: ¹³C-labeled internal standards correct for ion suppression .

Q. How do crystallographic studies using SHELX software resolve ambiguous structural features?

Methodological Answer:

  • Data Collection: High-resolution (<1.0 Å) X-ray diffraction data minimizes refinement errors.
  • SHELXL Refinement: Anisotropic displacement parameters and twin-law corrections resolve disorder in phenyl rings .
  • Validation Tools: CheckCIF reports identify geometry outliers (e.g., bond angle deviations >5°) .

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